REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[N+:13]([O-])([OH:15])=[O:14].[OH-].[Na+].O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
165.2 g
|
Type
|
reactant
|
Smiles
|
COC(NC1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.6 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for a further 1.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a stirrer
|
Type
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TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
are added simultaneously in the course of 1 hour, at 10° C. and under normal pressure
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained by external cooling
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
to come to 20° C.
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CUSTOM
|
Details
|
distils off with a small amount of water
|
Type
|
DISTILLATION
|
Details
|
After the entire quantity of methylene chloride has distilled off
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 3 hours, whilst at the same time the methanol
|
Duration
|
3 h
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(NC1=CC(=C(C=C1)C)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |